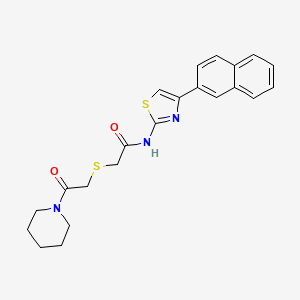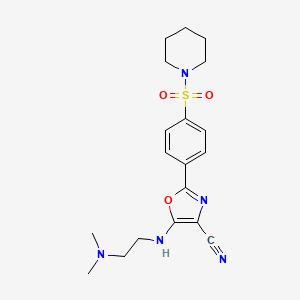![molecular formula C12H16FN5 B2671952 N-[3-(dimethylamino)-1-(2-fluorophenyl)-1H-1,2,4-triazol-5-yl]-N,N-dimethylamine CAS No. 251307-14-9](/img/structure/B2671952.png)
N-[3-(dimethylamino)-1-(2-fluorophenyl)-1H-1,2,4-triazol-5-yl]-N,N-dimethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of 1,2,4-triazole, which is a type of heterocyclic compound. The 1,2,4-triazole ring is attached to a dimethylamino group and a 2-fluorophenyl group. Compounds with these functional groups often exhibit interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would likely show the 1,2,4-triazole ring as the core structure, with the dimethylamino and 2-fluorophenyl groups attached to it .Chemical Reactions Analysis
The reactivity of this compound could be influenced by the electron-donating dimethylamino group and the electron-withdrawing 2-fluorophenyl group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the dimethylamino group could make it a base, and the 2-fluorophenyl group could enhance its lipophilicity .Scientific Research Applications
Neurokinin-1 Receptor Antagonism
One of the prominent applications of related compounds is as neurokinin-1 (NK1) receptor antagonists. Such compounds have shown effectiveness in pre-clinical tests relevant to clinical efficacy in emesis (nausea and vomiting) and depression, demonstrating high affinity and long central duration of action. Their solubility in water surpasses 100 mg/mL, making them suitable for both intravenous and oral clinical administration (Harrison et al., 2001).
Recognition and Transfer of Hydrophilic Compounds
The self-assembled aggregates of related fluoroalkylated compounds can selectively recognize hydrophilic amino and N,N-dimethylamino compounds, transferring them from aqueous solutions to organic media. This selectivity showcases the potential for application in chemical separation processes or purification techniques (Sawada et al., 2000).
Selective Detection of Picric Acid
Compounds incorporating N,N-dimethylamine units have been developed for the selective detection of trinitrophenol/picric acid, a crucial capability for environmental monitoring and safety. The specific structural arrangements allow for the recognition and sensing of picric acid over other polynitrated organic compounds, demonstrating potential for use in security and environmental protection (Dhanunjayarao et al., 2016).
Nonlinear Optical Applications
The synthesis and study of novel chalcone derivative compounds, incorporating elements of the compound of interest, reveal significant nonlinear optical properties. Such compounds can switch from saturable absorption to reverse saturable absorption with the increase of excitation intensity, indicating potential applications in optical limiting devices for protecting sensors from laser damage (Rahulan et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(2-fluorophenyl)-3-N,3-N,5-N,5-N-tetramethyl-1,2,4-triazole-3,5-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN5/c1-16(2)11-14-12(17(3)4)18(15-11)10-8-6-5-7-9(10)13/h5-8H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHIYLYUJQVFXAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN(C(=N1)N(C)C)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2671871.png)
![4-(4-fluorophenyl)-6-phenethyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2671872.png)
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3,5-dimethylisoxazole-4-sulfonamide](/img/structure/B2671875.png)


![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2671879.png)


![1-(2-(4-allyl-2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazole](/img/structure/B2671887.png)
![4-amino-N-(2,3,5,6,8,9,11,12-octahydro-1,4,7,10,13-benzopentaoxacyclopentadecin-15-yl)-2-{4-[(E)-2-(2,3,5,6,8,9,11,12-octahydro-1,4,7,10,13-benzopentaoxacyclopentadecin-15-yl)diazen-1-yl]phenoxy}butanamide; trifluoroacetic acid](/img/structure/B2671888.png)



